molecular formula C7H5BrFI B6314506 1-Bromo-5-fluoro-3-iodo-2-methylbenzene CAS No. 1805552-81-1

1-Bromo-5-fluoro-3-iodo-2-methylbenzene

Cat. No.: B6314506
CAS No.: 1805552-81-1
M. Wt: 314.92 g/mol
InChI Key: ANNZTPJLJKISDD-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-3-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H5BrFI. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, iodine, and a methyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoro-3-iodo-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Iodination: Introduction of an iodine atom to the benzene ring.

    Methylation: Addition of a methyl group to the benzene ring.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-fluoro-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts are commonly used in Suzuki or Heck coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-5-fluoro-3-iodo-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential pharmaceutical applications due to its unique structure.

    Industry: Utilized in the production of advanced materials and electronic components.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-3-iodo-2-methylbenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and a methyl group allows it to participate in diverse chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological studies.

Comparison with Similar Compounds

  • 1-Bromo-5-fluoro-2-iodo-3-methylbenzene
  • 1-Bromo-4-fluoro-2-iodo-3-methylbenzene
  • 1-Bromo-5-fluoro-3-iodo-4-methylbenzene

Uniqueness: 1-Bromo-5-fluoro-3-iodo-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-5-fluoro-3-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFI/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNZTPJLJKISDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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